alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol
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Overview
Description
Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is a complex organic compound with a unique structure that includes a benzodioxocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxocin ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.
Scientific Research Applications
Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar ring structure but differs in functional groups and overall molecular weight.
Eudesm-5-en-11-ol: Another compound with a similar core structure but different substituents.
Uniqueness
Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is unique due to its specific combination of functional groups and the benzodioxocin ring system
Properties
CAS No. |
137150-47-1 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI Key |
AAZPNFRKNXUPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCCO2)O |
Origin of Product |
United States |
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